molecular formula C2H6N2O2 B1678989 Urea formaldehyde CAS No. 9011-05-6

Urea formaldehyde

Cat. No.: B1678989
CAS No.: 9011-05-6
M. Wt: 90.08 g/mol
InChI Key: ODGAOXROABLFNM-UHFFFAOYSA-N
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Description

Urea Formaldehyde (UF) resin is a thermosetting polymer synthesized via the condensation reaction of urea and formaldehyde, valued in research for its cost-effectiveness, strong adhesive properties, and versatile, modifiable structure . A primary research application is in material science for developing and testing wood composite adhesives, where studies focus on enhancing performance and reducing free formaldehyde emissions through modifications with additives like nanocellulose . UF resin's highly porous, cross-linked structure also makes it a promising, low-cost adsorbent for environmental science research, particularly in wastewater treatment for removing pollutants such as heavy metals, dyes, and organic compounds . The resin's mechanism of action in this context involves the adsorption of contaminants onto its surface and within its pores, with efficiency often enhanced by composite formation with materials like activated carbon or silica . Researchers are also engaged in modifying UF resin to improve its durability, minimize formaldehyde leaching under various conditions, and expand its utility in advanced material applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

formaldehyde;urea
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InChI

InChI=1S/CH4N2O.CH2O/c2-1(3)4;1-2/h(H4,2,3,4);1H2
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InChI Key

ODGAOXROABLFNM-UHFFFAOYSA-N
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Canonical SMILES

C=O.C(=O)(N)N
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Molecular Formula

C2H6N2O2
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Related CAS

68071-45-4, 68611-61-0, 68511-67-1, 68071-44-3, 68988-09-0, 69898-38-0, 68511-66-0, 68002-19-7, 68955-25-9, 68002-18-6
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Record name Urea, polymer with formaldehyde, butylated methylated
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Record name Urea, polymer with formaldehyde, isopropylated methylated
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Record name Urea, polymer with formaldehyde, butylated isobutylated
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Record name Urea, polymer with formaldehyde, furfurylated
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Record name Urea, polymer with formaldehyde, 2-(dimethylamino)-2-methylpropylated isobutylated
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DSSTOX Substance ID

DTXSID10905739
Record name Carbamimidic acid--formaldehyde (1/1)
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Molecular Weight

90.08 g/mol
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Physical Description

Liquid; NKRA; Pellets or Large Crystals, Amorphous powder; [HSDB]
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Solubility

Solubility in water = 0.28-0.31%
Record name POLYNOXYLIN
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Vapor Pressure

0.0000728 [mmHg]
Record name Urea formaldehyde
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Color/Form

Amorphous powder

CAS No.

68611-64-3, 9011-05-6, 64869-57-4, 68002-18-6, 68002-19-7, 68071-44-3, 68071-45-4, 68511-66-0, 100786-56-9
Record name Urea, reaction products with formaldehyde
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Record name Urea-formaldehyde resin
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Record name Urea formaldehyde foam
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Preparation Methods

Urea formaldehyde is synthesized through the condensation of urea and formaldehyde under alkaline conditions. This reaction produces an insoluble urea-formaldehyde polymer. The industrial production of polynoxylin involves controlling the reaction conditions to ensure the desired polymer properties, such as molecular weight and formaldehyde release rate .

Chemical Reactions Analysis

Urea formaldehyde undergoes several types of chemical reactions, primarily due to its formaldehyde-releasing nature:

    Oxidation: this compound can be oxidized, leading to the formation of various oxidation products.

    Reduction: The polymer can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions where formaldehyde is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Wood Industry Applications

Urea-Formaldehyde Resins in Wood-Based Panels

Urea-formaldehyde resins are predominantly used as adhesives in the production of wood-based composite panels, including particleboard, plywood, and medium-density fiberboard (MDF). The resin's properties, such as fast curing time and good bonding strength, make it a preferred choice in this sector. Approximately 90% of adhesives used in wood processing are urea-formaldehyde or its modified variants .

Case Study: Particleboard Production

A study investigated the synthesis of urea-formaldehyde resins with varying formaldehyde/urea mole ratios to reduce formaldehyde emissions while maintaining mechanical properties. The particleboards produced were tested according to Japanese Industrial Standards, revealing that lower mole ratios led to poorer physical properties but reduced formaldehyde emissions .

Construction and Insulation

Use in Insulation Materials

Urea-formaldehyde foam insulation (UFFI) has been employed for thermal insulation in buildings. Although effective, concerns regarding formaldehyde emissions have led to scrutiny and regulatory evaluations. A case study demonstrated the release of formaldehyde from simulated wall panels insulated with UFFI, highlighting the need for careful management of indoor air quality .

Table 1: Properties of Urea-Formaldehyde Foam Insulation

PropertyValue
Thermal Conductivity0.020 - 0.025 W/m·K
Density30 - 50 kg/m³
Compressive Strength100 - 300 kPa
Formaldehyde Emission RateVaries by formulation

Textile Industry

Application in Textile Finishing

Urea-formaldehyde resins are used in textile finishing processes to enhance wrinkle resistance and durability. The resin forms a cross-linked network that improves fabric properties while enabling easy dyeing and printing processes.

Agricultural Uses

Fertilizers and Slow-Release Mechanisms

In agriculture, urea-formaldehyde is utilized in the production of slow-release fertilizers. This application leverages the resin's ability to control nitrogen release rates, thus improving nutrient efficiency and reducing environmental impacts.

Adhesives and Coatings

Versatile Adhesive Applications

Beyond wood products, urea-formaldehyde resins are employed in various adhesive formulations for bonding different substrates, including metals and plastics. Their low cost and effective bonding capabilities make them suitable for numerous industrial applications.

Environmental Considerations

Formaldehyde Emissions and Mitigation Strategies

Despite its advantages, the use of urea-formaldehyde is marred by concerns over formaldehyde emissions, which can pose health risks. Research has focused on modifying UF resins to reduce these emissions through various methods, such as incorporating additives like graphene oxide or adjusting the pH during curing .

Mechanism of Action

Urea formaldehyde exerts its effects by gradually releasing formaldehyde, which is a potent antimicrobial agent. Formaldehyde acts by cross-linking with microbial proteins and nucleic acids, leading to the inactivation of essential cellular functions and ultimately causing cell death. This mechanism makes polynoxylin effective against a wide range of microorganisms, including bacteria and fungi .

Comparison with Similar Compounds

Challenges :

  • High formaldehyde emissions during curing and product use .
  • Limited moisture and heat resistance compared to melamine formaldehyde (MF) and phenolic resins (PF) .

Comparison with Similar Compounds

Melamine Formaldehyde (MF)

Structural Differences :

  • MF is derived from melamine (C₃H₆N₆), a triazine compound, offering six reactive sites versus urea’s four, enabling higher cross-linking density .
  • Branched hydroxymethyl groups in MF enhance thermal stability and water resistance .

Performance Comparison :

Property UF Resin MF Resin
Formaldehyde Emissions High (E3 grade common) Low (due to scavenging)
Moisture Resistance Moderate Excellent
Cost Low High (3–4× UF cost)

Phenolic Resins (PF)

Structural Differences :

  • PF resins are synthesized from phenol and formaldehyde, forming highly stable methylene bridges .
  • Dark-colored polymers (vs. UF’s color versatility) due to phenolic oxidation .

Performance Comparison :

Property UF Resin PF Resin
Heat Resistance Moderate (degrades >100°C) Excellent (>200°C)
Moisture Resistance Moderate High
Mechanical Strength Hard but brittle Tough and flexible

Tannin-Based Adhesives

Structural Differences :

  • Tannins (polyphenolic compounds) replace formaldehyde partially, reacting with urea or resorcinol .
  • Lower formaldehyde emissions but require acidic curing conditions .

Performance Comparison :

Property UF Resin Tannin-Based Resins
Eco-Friendliness Low (high emissions) High (bio-based)
Curing Speed Fast Slow (pH-dependent)

Research Findings and Data Tables

Formaldehyde Emissions by Resin Type

Resin Type F/U Molar Ratio Formaldehyde Emission (ppm)
UF (E3) 1.5–2.0 20–30
UF (E0) 1.15 <5
MF 1.5–2.0 2–5

Mechanical Properties of Wood Adhesives

Resin Type Internal Bond Strength (MPa) Thickness Swelling (24h, %)
UF 0.6–0.8 25–30
MF 1.2–1.5 8–12
PF 1.0–1.3 10–15

Biological Activity

Urea formaldehyde (UF) is a widely used synthetic polymer, primarily employed in adhesives, coatings, and as a foam insulation material. Its biological activity is of significant interest due to its implications for human health and environmental safety. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicity, and degradation mechanisms.

Chemical Structure and Properties

This compound is synthesized through the reaction of urea and formaldehyde, resulting in a thermosetting resin characterized by its strong adhesive properties. The typical reaction can be represented as follows:

 NH2 2CO+HCHOUF Resin\text{ NH}_2\text{ }_2\text{CO}+\text{HCHO}\rightarrow \text{UF Resin}

The properties of this compound resins can vary significantly based on the molar ratio of urea to formaldehyde, reaction conditions, and the presence of additives.

Metabolism and Toxicity

Metabolism of Formaldehyde:
Formaldehyde is a naturally occurring compound in biological systems, produced as a metabolic byproduct. It plays a role in various biochemical pathways, particularly in the synthesis of amino acids and nucleic acids. The enzyme formaldehyde dehydrogenase (FDH) facilitates the conversion of formaldehyde to formate, which can then enter the one-carbon pool for further metabolic processes .

Toxicological Effects:
Despite its natural occurrence, exposure to elevated levels of formaldehyde poses health risks. Studies indicate that inhalation exposure to formaldehyde can lead to sensory irritation and has been linked to respiratory issues and carcinogenic effects. For instance, prolonged exposure in occupational settings has shown increased rates of leukemia among workers exposed to high concentrations .

Environmental Impact and Degradation

Degradation Mechanisms:
Research has identified various biological agents capable of degrading formaldehyde. For example, certain fungal strains have demonstrated the ability to completely degrade formaldehyde under specific conditions. Strain IRI017 showed significant NAD-linked GSH-dependent formaldehyde dehydrogenase activity, effectively degrading up to 55% of formaldehyde at pH levels between 3.0 and 6.0 .

Case Study: Fungal Degradation
A study isolated a novel fungus capable of degrading formaldehyde efficiently. The fungus was able to metabolize formaldehyde at concentrations up to 0.50% within 150 hours under optimal conditions (pH 7-9). This indicates potential bioremediation applications for environments contaminated with this compound resins .

Table 1: Summary of this compound Properties

PropertyValue
Molar Ratio (Urea/Formaldehyde)1:1 to 1:2
Typical Density1.2 g/cm³
Formaldehyde Emission LevelsVaries by formulation
Gel Time35-65 min (pH dependent)

Table 2: Toxicity Data from Exposure Studies

StudyExposure Level (ppm)Observed Effects
Heck et al. (1985)14.4 for 2 hoursNo significant change in blood levels
Casanova et al. (1988)6 for 6 hours/dayIncreased risk of hematopoietic toxicity
NIOSH Surveys<0.08 - 10Exceeded recommended limits

Q & A

Basic Research Questions

Q. What experimental parameters are critical for synthesizing urea formaldehyde (UF) resins with tailored mechanical properties?

  • Methodological Answer: Optimize molar ratios of urea to formaldehyde (1:1.5–1:2.5) and adjust curing temperatures (100–120°C). Use Fourier-transform infrared spectroscopy (FTIR) to monitor methylol group formation and differential scanning calorimetry (DSC) to analyze curing kinetics. Mechanical testing (e.g., tensile strength, hardness) should follow ASTM D638 standards .

Q. How can researchers characterize the cross-linking density of UF resins to predict their thermal stability?

  • Methodological Answer: Employ thermogravimetric analysis (TGA) to assess decomposition temperatures and calculate cross-linking density via the Flory-Rehner equation using solvent-swelling experiments. Compare results with nuclear magnetic resonance (NMR) data to validate structural integrity .

Q. What standardized protocols exist for measuring formaldehyde emissions from UF resins?

  • Methodological Answer: Use environmental chamber testing (per ISO 16000-9) to simulate indoor conditions. Quantify emissions via high-performance liquid chromatography (HPLC) or colorimetric methods (e.g., acetylacetone derivatization). Baseline comparisons should reference EPA guidelines for formaldehyde exposure .

Advanced Research Questions

Q. How can contradictory data on UF resin hydrolytic stability be reconciled across studies?

  • Methodological Answer: Conduct accelerated aging tests (e.g., 85°C/85% RH for 500 hours) and analyze degradation mechanisms using X-ray photoelectron spectroscopy (XPS) for surface chemistry changes. Perform meta-analyses of prior studies to identify confounding variables (e.g., resin purity, curing additives) .

Q. What interdisciplinary approaches improve UF resin functionality in biocomposite materials?

  • Methodological Answer: Integrate cellulose nanofibrils (CNF) or lignin modifiers to enhance biodegradability. Characterize interfacial adhesion via scanning electron microscopy (SEM) and dynamic mechanical analysis (DMA). Collaborate with lifecycle assessment (LCA) teams to evaluate environmental impacts .

Q. How do UF resin polymerization mechanisms differ under non-aqueous solvent systems?

  • Methodological Answer: Replace water with aprotic solvents (e.g., dimethyl sulfoxide) to study reaction kinetics via in-situ Raman spectroscopy. Compare molecular weight distributions using gel permeation chromatography (GPC) and model kinetic pathways with density functional theory (DFT) simulations .

Q. What statistical methods are effective for interpreting variability in UF resin emission data across environmental conditions?

  • Methodological Answer: Apply multivariate regression to correlate temperature, humidity, and resin composition with emission rates. Use Bayesian hierarchical models to account for study heterogeneity in systematic reviews .

Methodological Guidance for Data Management

Q. How should researchers document UF resin synthesis protocols to ensure reproducibility?

  • Methodological Answer: Adhere to the Beilstein Journal of Organic Chemistry guidelines: report molar ratios, catalysts (e.g., ammonium sulfate), and curing times. Deposit raw NMR/TGA data in repositories like Zenodo with standardized metadata .

Q. What tools are recommended for aggregating and analyzing large datasets on UF resin properties?

  • Methodological Answer: Use Python’s Pandas library for data cleaning and R’s ggplot2 for trend visualization. Employ machine learning (e.g., random forest models) to predict resin performance from synthesis variables .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.